molecular formula C9H20N2O4 B6174711 tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate CAS No. 2567502-18-3

tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate

Cat. No. B6174711
CAS RN: 2567502-18-3
M. Wt: 220.3
InChI Key:
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Description

Tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate (TBADC) is a powerful and versatile chemical compound that has been used in a variety of scientific research applications. TBADC is a type of amine-containing carbamate, which is a type of organic compound that is derived from the reaction of an amine and a carbamic acid. TBADC has a unique combination of properties that make it an ideal choice for a variety of applications, including the synthesis of other compounds, and as a catalyst in biochemical and physiological experiments.

Scientific Research Applications

Tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has been used in a variety of scientific research applications, including the synthesis of other compounds, as a catalyst in biochemical and physiological experiments, and as a reagent in chemical reactions. tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has also been used in the synthesis of compounds such as amino acids, peptides, and nucleosides, as well as in the synthesis of pharmaceuticals and other drugs.

Mechanism of Action

Tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate acts as a catalyst in biochemical and physiological experiments, by accelerating the rate of a reaction without being consumed in the reaction. tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is able to act as a catalyst by forming a complex with the reactants, which stabilizes the transition state of the reaction and thus increases the rate of the reaction.
Biochemical and Physiological Effects
tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has been used in a variety of biochemical and physiological experiments, due to its ability to act as a catalyst in the reactions. tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has been used in experiments related to the synthesis of proteins, nucleic acids, and other biological molecules, as well as in experiments related to the regulation of enzyme activity. tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has also been used in experiments related to the regulation of cell signaling pathways and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. Additionally, tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is non-toxic and has a low boiling point, making it an ideal choice for use in a variety of experiments. However, tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate also has some limitations, such as its tendency to undergo hydrolysis, which can limit its usefulness in some experiments.

Future Directions

The potential applications of tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate are still being explored. Some potential future directions include its use in the synthesis of novel drugs, the development of new catalysts for biochemical and physiological experiments, and the development of new methods for the synthesis of other compounds. Additionally, tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate could be used in the development of new methods for the regulation of enzyme activity, the regulation of cell signaling pathways, and the regulation of gene expression. Finally, tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate could be used in the development of new methods for the synthesis of pharmaceuticals and other drugs.

Synthesis Methods

Tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate can be synthesized through a variety of methods, including direct synthesis, condensation, and hydrolysis. The most commonly used method is direct synthesis, which involves the reaction of tert-butyl alcohol and 2-amino-2-methyl-1,3-propanediol. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate involves the protection of the hydroxyl groups on the starting material, followed by the reaction of the protected intermediate with an amine to form the desired product.", "Starting Materials": [ "2,3-dihydroxypropan-1-ol", "tert-butyl chloroformate", "triethylamine", "ammonia" ], "Reaction": [ "Step 1: Protect the hydroxyl groups on 2,3-dihydroxypropan-1-ol by reacting it with tert-butyl chloroformate and triethylamine to form tert-butyl 2,3-di-O-acetyl-1,3-dihydroxypropan-2-yl carbonate.", "Step 2: React tert-butyl 2,3-di-O-acetyl-1,3-dihydroxypropan-2-yl carbonate with ammonia to remove the acetyl protecting groups and form tert-butyl N-(2-hydroxy-1,3-propanediyl)carbamate.", "Step 3: React tert-butyl N-(2-hydroxy-1,3-propanediyl)carbamate with formaldehyde and ammonia to form tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate." ] }

CAS RN

2567502-18-3

Product Name

tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate

Molecular Formula

C9H20N2O4

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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